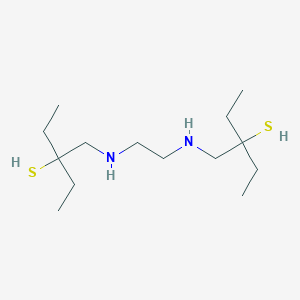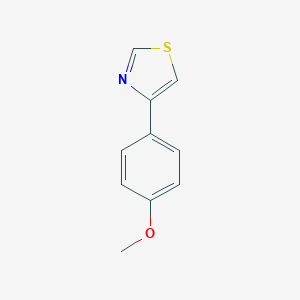
Tetraethyl-bis(aminoethanethiol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetraethyl-bis(aminoethanethiol) is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields. It is also known by its chemical formula, C10H24N2S2, and is commonly abbreviated as TEBA.
Mechanism of Action
TEBA exerts its effects through the inhibition of enzymes that are involved in various biochemical pathways. Specifically, it has been shown to inhibit the activity of lipoxygenase, an enzyme that plays a role in the production of inflammatory mediators. In addition, TEBA has been found to induce cell death in tumor cells through the activation of apoptosis.
Biochemical and Physiological Effects:
TEBA has been found to have a number of biochemical and physiological effects. It has been shown to decrease the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, and to increase the production of anti-inflammatory cytokines, such as IL-10. Additionally, TEBA has been found to decrease the proliferation of tumor cells and to induce cell death in these cells.
Advantages and Limitations for Lab Experiments
TEBA has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is stable under a wide range of conditions. Additionally, it has been found to be non-toxic to cells at concentrations that are effective in inhibiting enzyme activity and inducing cell death. However, TEBA has some limitations, including its low solubility in water and its potential to interact with other compounds in complex biological systems.
Future Directions
There are several future directions for research on TEBA. One area of interest is the development of new drugs based on TEBA's anti-inflammatory and anti-tumor properties. Another area of interest is the use of TEBA as a plant growth regulator and pesticide in agriculture. Additionally, further research is needed to understand the mechanisms underlying TEBA's effects on enzyme activity and cell death, as well as its potential interactions with other compounds in complex biological systems.
Synthesis Methods
TEBA can be synthesized through a simple reaction between ethylenediamine and carbon disulfide. The resulting product is then treated with ethyl iodide to form TEBA. This synthesis method has been widely used in laboratory experiments and has been found to be reliable and efficient.
Scientific Research Applications
TEBA has been extensively studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, TEBA has been found to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new drugs. In agriculture, TEBA has been used as a plant growth regulator and as a pesticide to control fungal diseases. In environmental science, TEBA has been studied for its ability to remove heavy metals from contaminated soil and water.
properties
CAS RN |
125676-55-3 |
|---|---|
Molecular Formula |
C14H32N2S2 |
Molecular Weight |
292.6 g/mol |
IUPAC Name |
3-[[2-[(2-ethyl-2-sulfanylbutyl)amino]ethylamino]methyl]pentane-3-thiol |
InChI |
InChI=1S/C14H32N2S2/c1-5-13(17,6-2)11-15-9-10-16-12-14(18,7-3)8-4/h15-18H,5-12H2,1-4H3 |
InChI Key |
IRHMWRHFFWLHLM-UHFFFAOYSA-N |
SMILES |
CCC(CC)(CNCCNCC(CC)(CC)S)S |
Canonical SMILES |
CCC(CC)(CNCCNCC(CC)(CC)S)S |
Other CAS RN |
125676-55-3 |
synonyms |
TE-BAT tetraethyl-bis(aminoethanethiol) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![(5Z)-2-Amino-5-[(4-hydroxy-3,5-ditert-butyl-phenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B162860.png)
![benzyl N-[3-oxo-3-[2-[2-[3-(phenylmethoxycarbonylamino)propanoylamino]ethyldisulfanyl]ethylamino]propyl]carbamate](/img/structure/B162862.png)

![[(1R,2S,3S,4S)-3-cyano-1-methyl-2-(3-oxobutyl)-4-propan-2-ylcyclohexyl] acetate](/img/structure/B162866.png)

